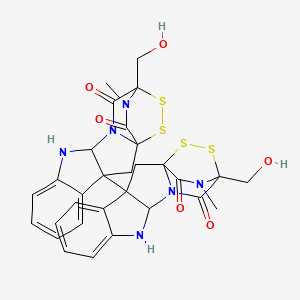

Chaetocin

Description

Structure

3D Structure

Properties

CAS No. |

28097-03-2 |

|---|---|

Molecular Formula |

C30H28N6O6S4 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

PZPPOCZWRGNKIR-SCXPTGBVSA-N |

SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Isomeric SMILES |

CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Canonical SMILES |

CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |

Appearance |

Solid powder |

Other CAS No. |

28097-03-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chaetocin |

Origin of Product |

United States |

Foundational & Exploratory

Chaetocin: A Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetocin is a potent fungal secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class of natural products. First isolated from Chaetomium minutum, it has garnered significant attention within the scientific community for its broad spectrum of biological activities, most notably its profound anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its origin from various Chaetomium species, and a detailed exploration of its multifaceted mechanisms of action. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Discovery and Origin

This compound was first reported in 1970 as a metabolite produced by the fungus Chaetomium minutum.[1] It is a member of the ETP alkaloids, a class of fungal toxins characterized by a disulfide-bridged piperazine ring.[2] While C. minutum was the initial source, subsequent studies have identified other Chaetomium species, such as Chaetomium globosum and Chaetomium cochliodes, as producers of this compound and related compounds.[3][4] The production of these metabolites is often influenced by the fermentation conditions, including the culture medium and the presence of specific precursors.

Producing Organisms

-

Chaetomium minutum

-

Chaetomium globosum

-

Chaetomium cochliodes

-

Chaetomium perlucidum

-

Chaetomium virescens

Production and Yield

Quantitative data on the production yield of this compound from various Chaetomium species is crucial for scalable production for research and potential therapeutic applications. While specific yields for this compound are not always extensively reported and can vary significantly based on the strain and fermentation conditions, related compounds like Chaetoglobosin A have reported yields. For instance, in Chaetomium globosum W7, Chaetoglobosin A yield was reported to be 58.66 mg/L, which could be increased to 298.77 mg/L through genetic engineering.[5] Another study reported a Chaetoglobosin A output of 0.34 mg/g from cornstalks in solid-batch fermentation.[6] While not this compound, these values provide a reference for the potential production scale of related metabolites from Chaetomium species.

Physicochemical Properties

-

Molecular Formula: C₃₀H₂₈N₆O₆S₄

-

Molecular Weight: 696.8 g/mol

-

CAS Number: 28097-03-2

-

Appearance: Crystalline solid

-

Solubility: Soluble in DMSO.[7]

Mechanism of Action and Biological Activity

This compound exerts its biological effects through multiple mechanisms, making it a molecule of high interest for its pleiotropic anti-cancer activities.

Inhibition of Histone Methyltransferases (HMTs)

A primary and well-characterized mechanism of this compound is its inhibition of lysine-specific histone methyltransferases.[2] It is a potent inhibitor of SU(VAR)3-9, G9a, and DIM5.[1][8] This inhibition leads to alterations in histone methylation patterns, which play a crucial role in regulating gene expression and chromatin structure.

Induction of Oxidative Stress

This compound is a potent inhibitor of thioredoxin reductase-1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[9]

Inhibition of Transketolase (TKT)

More recently, this compound has been identified as a natural inhibitor of transketolase (TKT), a key enzyme in the pentose phosphate pathway.[1] By inhibiting TKT, this compound disrupts cellular metabolism and redox balance, contributing to its anti-cancer effects, particularly in drug-resistant non-small cell lung cancer.

Modulation of Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt Pathway: this compound can inactivate the PI3K/Akt pathway through the induction of ROS, leading to decreased cancer cell proliferation and survival.[9][10]

-

JAK/STAT Pathway: It has been demonstrated that this compound can inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers and plays a role in cell proliferation and survival.[11][12]

-

Hippo Pathway: this compound can activate the Hippo signaling pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP.[13][14] This results in the suppression of genes that promote cell proliferation and inhibit apoptosis.

Quantitative Data

Table 1: In Vitro Efficacy of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| A549 | Non-small cell lung cancer | < 0.025 µM | Cytotoxicity | [15] |

| HL-60 | Acute promyelocytic leukemia | 0.127 nM (48 hrs) | MTT | [15] |

| Hep 3B2 | Hepatocellular carcinoma | 0.1 µM | VEGF Downregulation | [15] |

| RPMI 8226 | Multiple Myeloma | 2-10 nM | Colony Formation | [9] |

| HCT116 | Colorectal Carcinoma | Not specified | Xenograft model | [16] |

| A375 | Melanoma | 12.55 ± 2.31 µM | MTT | [17] |

| Sk-Mel-28 | Melanoma | 16.02 ± 3.21 µM | MTT | [17] |

| SU-DIPG36 | Diffuse Intrinsic Pontine Glioma | Not specified | Xenograft model | [18] |

| TE-1 | Esophageal Squamous Cell Carcinoma | 0.2-0.8 µM range | CCK-8 | [14] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 0.2-0.8 µM range | CCK-8 | [14] |

Table 2: Efficacy of this compound Against Molecular Targets

| Target | IC50 Value | Reference |

| SU(VAR)3-9 (Histone Methyltransferase) | 0.6 µM | [15] |

| G9a (Histone Methyltransferase) | 2.5 µM | [8] |

| DIM5 (Histone Methyltransferase) | 3 µM | [8] |

| Thioredoxin Reductase (TrxR) | 4 µM | [15] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |

| RPMI 8226 Myeloma Xenograft | SCID mice | 0.25 mg/kg, IP | Significant tumor growth inhibition at day 35 | [19] |

| HCT116 Colorectal Carcinoma Xenograft | Nude mice | 0.5 mg/kg, IP daily for 18 days | Effective suppression of tumor volume and weight | [16] |

| SU-DIPG36 Glioma Xenograft | Mice | 0.5 mg/kg, IP every other day | Inhibition of tumor growth and improved survival | [18] |

| KYSE150 Esophageal Carcinoma Xenograft | Nude mice | 0.5 mg/kg, IP daily for 14 days | Significant decrease in tumor volume and weight | [14] |

Experimental Protocols

Extraction and Purification of this compound from Chaetomium Culture

This protocol is a generalized procedure based on methods for fungal metabolite extraction.

-

Fermentation: Culture the selected Chaetomium species in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice culture) under optimal growth conditions.

-

Extraction of Mycelium and Culture Broth:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium with an organic solvent such as ethyl acetate or methanol.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of methanol and water.

-

Perform liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids.

-

Extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or chloroform, to enrich for this compound.

-

-

Chromatographic Purification:

-

Subject the enriched extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Monitor fractions by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool fractions containing this compound and further purify by high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile or water-methanol gradient.

-

Collect the peak corresponding to this compound and verify its purity by LC-MS and NMR.

-

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from a general method for assaying HMT activity.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

Recombinant histone methyltransferase (e.g., SU(VAR)3-9).

-

Histone substrate (e.g., histone H3 peptide or full-length histone H3).

-

This compound at various concentrations (or DMSO as a vehicle control).

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Stopping the Reaction and Detection:

-

Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of HMT inhibition by this compound compared to the vehicle control and determine the IC50 value.

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is based on the DTNB reduction assay.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 10 mM EDTA).

-

NADPH.

-

Purified thioredoxin reductase.

-

This compound at various concentrations (or DMSO as a vehicle control).

-

-

Initiation of Reaction: Start the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

-

Data Analysis: Calculate the rate of TNB formation and determine the inhibitory effect of this compound on TrxR activity.

Cell Viability (CCK-8/MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition:

-

For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for this compound extraction and purification.

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anti-cancer therapeutics. Its ability to target multiple key cellular processes, including epigenetic regulation, redox homeostasis, and critical signaling pathways, underscores its importance as a lead compound. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed methodologies to facilitate further investigation into its therapeutic applications. The continued exploration of this compound and its derivatives is warranted to fully elucidate their clinical potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Synthesis of lysine methyltransferase inhibitors [frontiersin.org]

- 3. The production of chaetoglobosins, sterigmatocystin, O-methylsterigmatocystin, and this compound by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound = 95 HPLC 28097-03-2 [sigmaaldrich.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway | Aging [aging-us.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ROS-mediated inactivation of the PI3K/AKT pathway is involved in the antigastric cancer effects of thioredoxin reductase-1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Chaetocin's Mechanism of Action as a Histone Methyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetocin, a mycotoxin derived from the fungus Chaetomium minutum, has garnered significant attention in the field of epigenetics as a potent inhibitor of histone methyltransferases (HMTs). Its ability to modulate histone methylation, a key epigenetic modification, has made it a valuable tool for studying gene regulation and a potential therapeutic agent in various diseases, including cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its role as a histone methyltransferase inhibitor. We will delve into its primary targets, off-target effects, and the intricate signaling pathways it modulates. This guide also presents detailed experimental protocols for key assays and summarizes quantitative data to facilitate further research and drug development efforts.

Core Mechanism of Action: Histone Methyltransferase Inhibition

This compound's primary mechanism of action is the inhibition of a specific class of histone methyltransferases, particularly those responsible for the methylation of histone H3 at lysine 9 (H3K9). This repressive mark is crucial for the formation of heterochromatin and the silencing of gene expression.

Target Specificity and Potency

This compound exhibits a degree of specificity for the SU(VAR)3-9 family of HMTs. It acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for HMTs.[1] The inhibitory concentrations (IC50) of this compound against various HMTs are summarized in the table below.

| Histone Methyltransferase | IC50 Value | Reference |

| SU(VAR)3-9 (drosophila) | 0.6 µM | [1] |

| SUV39H1 (human) | 0.8 µM | [1][2] |

| G9a (mouse) | 2.5 µM | [1][2] |

| DIM5 (Neurospora crassa) | 3.0 µM | [2] |

Table 1: IC50 values of this compound for various histone methyltransferases.

The data indicates that this compound is most potent against SU(VAR)3-9 and its human ortholog SUV39H1. While it also inhibits G9a, a higher concentration is required. This differential activity is a key consideration in experimental design and data interpretation.

Structural Basis of Inhibition

The inhibitory activity of this compound is attributed to its unique epipolythiodixopiperazine (ETP) disulfide 'warhead' functionality.[3][4] It is believed that this reactive disulfide bridge can covalently interact with the target HMTs, leading to their irreversible inhibition in the absence of reducing agents.[5]

A Novel Mechanism: Disruption of the SUV39H1-HP1 Interaction

Recent studies have unveiled an additional, and potentially independent, mechanism of action for this compound: the disruption of the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[3][6][7][8] This interaction is critical for the propagation and maintenance of heterochromatin.

HP1 recognizes and binds to H3K9me3 marks, recruiting SUV39H1 to adjacent nucleosomes, thereby spreading the repressive methylation mark. This compound has been shown to inhibit the binding of the SUV39H1 chromodomain (CD) to the HP1 chromoshadow domain (CSD).[3][6][7][8] This disruption is mediated by the covalent binding of this compound's disulfide bridge to the SUV39H1 CD.[3][6][7][8]

Off-Target Effects: Induction of Reactive Oxygen Species and Apoptosis

A significant aspect of this compound's bioactivity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[7][9][10][11][12] This effect is often observed at concentrations similar to or even lower than those required for HMT inhibition and is a major contributor to its cytotoxic and anti-cancer properties.

Mechanism of ROS Production

The primary mechanism for this compound-induced ROS generation is believed to be the inhibition of thioredoxin reductase (TrxR).[1][2] TrxR is a key enzyme in the cellular antioxidant defense system. Its inhibition by this compound disrupts the redox balance, leading to an accumulation of ROS.

ROS-Mediated Apoptotic Signaling Pathways

The increase in intracellular ROS triggers a cascade of signaling events that culminate in apoptosis. Two prominent pathways have been identified:

-

ASK-1/JNK Pathway: ROS can activate Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPKKK family.[13][14][15][16] Activated ASK1 then phosphorylates and activates c-Jun N-terminal kinase (JNK), which in turn can modulate the expression of pro- and anti-apoptotic proteins, leading to cell death.[9][12][17]

-

Mitochondrial (Intrinsic) Pathway: this compound-induced ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10][11] This triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from standard radiometric HMT assays.[18][19]

Objective: To determine the inhibitory effect of this compound on the activity of a specific histone methyltransferase.

Materials:

-

Recombinant histone methyltransferase (e.g., SUV39H1, G9a)

-

Histone H3 peptide (or full-length histone H3) as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid

-

P81 phosphocellulose filter paper

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and the recombinant HMT.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by spotting the mixture onto the P81 filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 0.05 M sodium carbonate) to remove unincorporated ³H-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Histone H3K9 Methylation

This protocol outlines the steps for detecting changes in H3K9 methylation levels in cells treated with this compound.[20][21][22][23]

Objective: To quantify the in-cell effect of this compound on H3K9 di- and tri-methylation.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K9me2, anti-H3K9me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and lyse them in lysis buffer supplemented with inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-H3K9me2, anti-H3K9me3, and anti-total H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of H3K9me2/me3 to total H3.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cells.[24][25][26][27]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add more binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Gate the cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

MTT Assay for Cell Viability

This protocol details the MTT assay to assess the cytotoxic effects of this compound.[4][28][29][30]

Objective: To determine the effect of this compound on cell viability and calculate its IC50 for cytotoxicity.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a multifaceted molecule with a complex mechanism of action. While its primary role as a histone methyltransferase inhibitor, particularly of the SU(VAR)3-9 family, is well-established, its off-target effects, including the induction of ROS and the disruption of the SUV39H1-HP1 interaction, are equally significant. Researchers and drug development professionals must consider this polypharmacology when designing experiments and interpreting results. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for the continued investigation of this compound's therapeutic potential and its utility as a chemical probe to unravel the complexities of epigenetic regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. This compound disrupts the SUV39H1-HP1 interaction independent of SUV39H1 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Promotes Osteogenic Differentiation via Modulating Wnt/Beta-Catenin Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-induced ROS-mediated apoptosis involves ATM–YAP1 axis and JNK-dependent inhibition of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis | EMBO Reports [link.springer.com]

- 14. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Apoptosis Protocols | USF Health [health.usf.edu]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. texaschildrens.org [texaschildrens.org]

- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Dual Inhibition of SUV39H1 and G9a Histone Methyltransferases by Chaetocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetocin is a fungal metabolite that has garnered significant attention in the field of epigenetics for its potent inhibitory activity against a class of enzymes known as histone methyltransferases (HMTs). Specifically, it is recognized as a dual inhibitor of Suppressor of variegation 3-9 homolog 1 (SUV39H1) and Euchromatic histone-lysine N-methyltransferase 2 (G9a, also known as EHMT2). These enzymes play a critical role in transcriptional repression by catalyzing the methylation of histone H3 at lysine 9 (H3K9), leading to the formation of heterochromatin. The aberrant activity of SUV39H1 and G9a has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the inhibitory action of this compound on SUV39H1 and G9a, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against various histone methyltransferases has been quantified across multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor. The following table summarizes the reported IC50 values for this compound against SUV39H1, G9a, and other related enzymes.

| Enzyme Target | IC50 Value (µM) | Cell Line/System | Reference |

| SUV39H1 | 0.8 | in vitro | [1][2] |

| G9a (mouse) | 2.5 | in vitro | [1][2] |

| DIM5 (Neurospora crassa) | 3.0 | in vitro | [1][2] |

| HL-60 (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |

| U937 (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |

| KG-1a (human AML) | ~0.082 - 0.153 | Cellular Assay (24-48h) | [3] |

| Thioredoxin Reductase (TrxR1) | 4.0 | in vitro | [4] |

Note: IC50 values can vary depending on the assay conditions, substrate concentrations, and the specific enzyme preparation used.

Mechanism of Action

This compound's inhibitory mechanism is multifaceted. While initially characterized as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of HMTs, subsequent studies have revealed a more complex mode of action. It is now understood that this compound's epipolythiodixopiperazine disulfide 'warhead' functionality plays a crucial role. This reactive disulfide bridge can covalently interact with cysteine residues within the target enzymes, leading to irreversible inhibition.[5]

Furthermore, research has demonstrated that this compound can disrupt the protein-protein interaction between SUV39H1 and Heterochromatin Protein 1 (HP1).[5] This interaction is critical for the recruitment of SUV39H1 to chromatin and the subsequent propagation of the H3K9me3 mark. By interfering with this interaction, this compound provides an additional layer of inhibition beyond direct enzymatic activity.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The SUV39H1 inhibitor this compound induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Agent this compound Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound disrupts the SUV39H1–HP1 interaction independent of SUV39H1 methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

Chaetocin-Induced Oxidative Stress: A Targeted Anticancer Mechanism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chaetocin, a natural thiodioxopiperazine fungal metabolite, has emerged as a potent anticancer agent with demonstrated efficacy against a wide range of hematological and solid tumors.[1][2][3] Its primary mechanism of action is the induction of overwhelming oxidative stress within cancer cells, leading to selective cytotoxicity.[1][4] This is achieved through the direct inhibition of the thioredoxin reductase (TrxR1) system, a critical cellular antioxidant pathway.[5][6] The resultant accumulation of reactive oxygen species (ROS) triggers a cascade of downstream events, including cell cycle arrest, DNA damage, and the activation of caspase-dependent apoptosis.[7][8][9] This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols related to this compound-induced oxidative stress in cancer cells, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Induction of Oxidative Stress

The anticancer activity of this compound is fundamentally linked to its ability to disrupt the redox homeostasis of cancer cells. This is primarily accomplished by targeting the thioredoxin system, which is often upregulated in malignant cells to cope with increased intrinsic oxidative stress, making it an attractive therapeutic target.

Inhibition of Thioredoxin Reductase (TrxR1)

This compound functions as a potent competitive substrate and inhibitor of thioredoxin reductase-1 (TrxR1).[5][10] It displays a Michaelis constant (Km) of 4.6 ± 0.6 μM, which is significantly lower than that of thioredoxin (Trx), the native substrate (Km = 104.7 ± 26 μM).[5][6] By competing with Trx for reduction by TrxR1, this compound effectively attenuates the enzyme's ability to maintain a reduced intracellular pool of Trx.[5][11] This disruption is a key initiating event in its cytotoxic cascade.[11]

References

- 1. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. The Anticancer Agent this compound Is a Competitive Substrate and Inhibitor of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. This compound induces caspase-dependent apoptosis in ovarian cancer cells via the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROS/JNK/C-Jun Pathway is Involved in this compound Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. researchgate.net [researchgate.net]

Chaetocin: A Potent Inducer of Apoptosis in Tumor Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chaetocin, a natural mycotoxin produced by Chaetomium species, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in a wide range of tumor cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental evidence supporting this compound's pro-apoptotic effects. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's potential in oncology.

Introduction

This compound is a thiodioxopiperazine natural product that has demonstrated potent anti-proliferative and pro-apoptotic activity against various cancer types, including leukemia, myeloma, and solid tumors.[1][2] Its anticancer effects are largely attributed to the induction of oxidative stress and the subsequent activation of apoptotic signaling cascades.[2] This guide delves into the molecular mechanisms this compound employs to trigger programmed cell death in cancer cells, providing a foundation for further preclinical and clinical investigation.

Mechanisms of Action

This compound's primary mechanism for inducing apoptosis is through the generation of reactive oxygen species (ROS).[3][4][5] The accumulation of ROS creates a state of oxidative stress within the cancer cells, leading to the activation of downstream signaling pathways that culminate in apoptosis.[3][6]

Induction of Oxidative Stress

This compound disrupts the cellular redox balance, leading to a significant increase in intracellular ROS levels.[3] This is a key initiating event in its apoptotic cascade. The antioxidant N-acetylcysteine (NAC) has been shown to abrogate this compound-induced apoptosis, confirming the critical role of ROS in this process.[3]

Inhibition of Histone Methyltransferases (HMTs)

This compound is also known as an inhibitor of histone methyltransferases (HMTs), particularly SUV39H1 and G9a.[7][8] While this was an initial area of interest, its pro-apoptotic effects in many cancer types are more directly linked to ROS generation. However, in certain contexts like acute myeloid leukemia (AML), the inhibition of SUV39H1 by this compound, both directly and indirectly through ROS, contributes to its anti-leukemic activity.[4]

Signaling Pathways in this compound-Induced Apoptosis

This compound activates multiple signaling pathways to execute apoptosis in tumor cells. The specific pathways can be cell-type dependent, but generally involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.

-

ROS-Mediated ASK-1/JNK Signaling: In intrahepatic cholangiocarcinoma cells, this compound-induced ROS activates the Apoptosis Signal-regulating Kinase 1 (ASK-1), which in turn activates the c-Jun N-terminal Kinase (JNK) signaling pathway, leading to apoptosis.[6]

-

Mitochondrial Membrane Potential and Cytochrome c Release: this compound treatment leads to a reduction in mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm in human melanoma cells.[3]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting the mitochondrial apoptotic pathway.[3][9]

-

Caspase Activation: The release of cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[3]

Extrinsic (Death Receptor) Pathway

This compound can also sensitize cancer cells to apoptosis via the extrinsic pathway.

-

Upregulation of Death Receptor 5 (DR5): In human glioblastoma cells, this compound enhances TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis by upregulating the expression of Death Receptor 5 (DR5).[5][10][11] This upregulation is also dependent on ROS generation.[5][10]

-

Caspase-8 Activation: The engagement of DR5 by its ligand leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.

Other Involved Pathways

-

Hippo Pathway: In esophageal squamous cell carcinoma (ESCC), this compound has been shown to activate the Hippo pathway, contributing to its anti-proliferative and pro-apoptotic effects.[9]

-

JAK2/STAT3 Pathway: In neuroblastoma cells, this compound inhibits the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and survival.[12]

-

Caspase-Independent Apoptosis: In gastric cancer, this compound can induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF).[13]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) |

| KAS-6 | Myeloma | ~25 | Not Specified |

| OCI-MY5 | Myeloma | ~25 | Not Specified |

| SKOV3 | Ovarian Cancer | 2-10 | 24 |

| A549 | Lung Cancer | 54.3 ± 1.5 | 36 |

| U87MG | Glioblastoma | Not specified, but sensitive | 6 |

| T98G | Glioblastoma | Not specified, but sensitive | 6 |

| TE-1 | Esophageal Squamous Cell Carcinoma | ~400 | 24 |

| KYSE150 | Esophageal Squamous Cell Carcinoma | ~400 | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (nM) | Apoptosis (%) | Exposure Time (h) |

| U87MG | Glioblastoma | 500 (+ 50 ng/ml TRAIL) | 12.5 (sub-G1) | 6 |

| T98G | Glioblastoma | 500 (+ 50 ng/ml TRAIL) | 18.4 (sub-G1) | 6 |

| Sk-Mel-28 | Melanoma | 10,000 | Gradual increase | 24, 48, 72 |

| A375 | Melanoma | 10,000 | Gradual increase | 24, 48, 72 |

| TE-1 | Esophageal Squamous Cell Carcinoma | 400 | Significant increase | 24 |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 400 | Significant increase | 24 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate this compound-induced apoptosis.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[10]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[14]

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[14] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, DR5) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA, at 37°C.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Conclusion

This compound is a potent inducer of apoptosis in a multitude of tumor cell lines, primarily through the generation of reactive oxygen species. Its ability to activate both intrinsic and extrinsic apoptotic pathways, as well as other signaling cascades like the Hippo and JAK2/STAT3 pathways, highlights its multifaceted anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound in cancer treatment. Further in vivo studies and investigations into combination therapies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-leukemia activity of this compound via death receptor-dependent apoptosis and dual modulation of the histone methyl-transferase SUV39H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. caymanchem.com [caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound enhances tumor necrosis factor‑related apoptosis‑inducing ligand‑mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of this compound as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 15. Natural compound this compound induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Chaetocin: A Mycotoxin with Potent Anti-Cancer and Epigenetic Modulatory Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetocin, a mycotoxin produced by fungi of the Chaetomium genus, has emerged as a molecule of significant interest in biomedical research.[1] Initially identified for its antimicrobial properties, recent investigations have unveiled its potent anti-cancer activities and its role as a modulator of epigenetic landscapes. This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative biological effects, and detailed experimental protocols for its study. Its dual ability to inhibit histone methyltransferases and induce oxidative stress positions it as a compelling candidate for further investigation in oncology and other therapeutic areas.[2][3]

Introduction

This compound is a sulfur-containing mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products.[4] Its complex chemical structure is central to its biological activity. This guide will explore the multifaceted nature of this compound, detailing its function as both an epigenetic modifier and an inducer of cellular stress, and the implications of these activities for research and drug development.

Mechanisms of Action

This compound exerts its biological effects through two primary, interconnected mechanisms:

2.1. Inhibition of Histone Methyltransferases (HMTs)

This compound is a known inhibitor of several lysine-specific histone methyltransferases, with a particular specificity for Suppressor of variegation 3-9 homolog 1 (SUV39H1).[5][6] By inhibiting these enzymes, this compound prevents the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic mark associated with gene silencing and heterochromatin formation.[7] This inhibition can lead to the reactivation of tumor suppressor genes that have been silenced in cancer cells. This compound has also been shown to inhibit other HMTs such as G9a and DIM5, albeit with lower potency.[2][3][8] More recent studies suggest that this compound can also disrupt the interaction between SUV39H1 and HP1, independent of its methyltransferase inhibitory activity, further impacting heterochromatin stability.[9][10][11]

2.2. Induction of Oxidative Stress via Thioredoxin Reductase Inhibition

This compound is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system.[12][13] It acts as a competitive substrate for TrxR1, leading to a decrease in the reduction of its downstream effector, thioredoxin (Trx).[14][15] This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[16][17] The resulting oxidative stress can trigger apoptotic cell death, particularly in cancer cells which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.[16][18]

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Inhibition of Histone Methyltransferases by this compound

| Enzyme Target | IC50 Value (µM) | Source |

| dSU(VAR)3-9 | 0.6 | [5] |

| human SUV39H1 | 0.8 | [2][8][19] |

| mouse G9a | 2.5 | [2][8][19] |

| Neurospora crassa DIM5 | 3 | [2][8][19] |

Table 2: Inhibition of Thioredoxin Reductase by this compound

| Parameter | Value (µM) | Source |

| IC50 for TrxR1 | ~4.0 | [5][12] |

| Km for this compound (TrxR1 substrate) | 4.6 ± 0.6 | [13][14] |

| Km for Thioredoxin (TrxR1 native substrate) | 104.7 ± 26 | [13][14] |

Table 3: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source | | :--- | :--- | :--- | | A549 | Non-small cell lung cancer | 25 nM |[20] | | A-498 | Clear cell renal cell carcinoma | 50 nM |[21] | | AGS | Gastric cancer | 120 nM |[22] | | HGC-27 | Gastric cancer | 400 nM |[22] | | NCI-N87 | Gastric cancer | 820 nM |[22] | | U87MG, T98G, A172 | Glioblastoma | 0.2 - 5 µM (dose-dependent reduction in viability) |[17][23] | | TE-1, KYSE150 | Esophageal squamous cell carcinoma | 0.2 - 0.8 µM (dose-dependent reduction in viability) |[23][24] | | SH-SY5Y | Neuroblastoma | ~50 µM (significant decrease in viability) |[4] |

Table 4: In Vivo Anti-Tumor Activity of this compound

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Source | | :--- | :--- | :--- | | RPMI 8226 myeloma (SCID mice) | 0.25 mg/kg, i.p., twice weekly | Significant (p < 0.05) |[16][18] | | Sk-Mel-28 and A375 melanoma (nude mice) | 2 mg/kg, i.p., daily | Strong inhibition |[25] | | HGC-27 gastric cancer (nude mice) | 0.5 mg/kg, i.p., daily | Suppressed growth |[22] | | A549/DDP cisplatin-resistant NSCLC | 4 mg/kg | 70.43% |[26] | | Oral squamous cell carcinoma | Not specified | Attenuated growth |[27] |

Signaling Pathways Modulated by this compound

This compound-induced cellular stress and epigenetic modifications converge on several key signaling pathways, primarily leading to apoptosis.

4.1. ROS-Mediated Intrinsic Apoptosis Pathway

The accumulation of ROS due to TrxR inhibition triggers the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[25]

4.2. ROS-Mediated ASK-1/JNK Signaling Pathway

Oxidative stress induced by this compound can also activate the Apoptosis Signal-regulating Kinase 1 (ASK-1), which in turn activates the c-Jun N-terminal Kinase (JNK) signaling pathway, further promoting apoptosis.[22][26][28]

Other signaling pathways reported to be modulated by this compound include the PI3K/Akt pathway, JAK2/STAT3 pathway, and the Hippo pathway.[4][24][26][29]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

5.1. Cell Viability and Cytotoxicity Assays

5.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[3][14][17][19][25]

-

5.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity based on the absorbance readings relative to the controls.[1][6][28][30][31]

-

5.2. Apoptosis Assays

5.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[5][12][13][16]

-

5.3. Enzyme Inhibition Assays

5.3.1. In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the activity of HMTs by detecting the transfer of a radiolabeled methyl group to a histone substrate.

-

Materials:

-

Recombinant HMT enzyme (e.g., SUV39H1)

-

Histone H3 substrate (peptide or full-length protein)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the HMT enzyme, histone substrate, and assay buffer.

-

Add various concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percent inhibition of HMT activity.[2][15][32]

-

5.3.2. Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of DTNB.

-

Materials:

-

Cell or tissue lysates

-

TrxR assay kit (containing assay buffer, DTNB, NADPH, and a TrxR-specific inhibitor)

-

Microplate reader

-

-

Procedure:

-

Prepare cell or tissue lysates according to the kit's instructions.

-

Set up two sets of reactions for each sample: one to measure total reductase activity and one containing a TrxR-specific inhibitor to measure background activity.

-

Add the lysate, assay buffer, and either the inhibitor or vehicle to the wells of a 96-well plate.

-

Initiate the reaction by adding a mixture of NADPH and DTNB.

-

Measure the increase in absorbance at 412 nm over time.

-

Calculate the TrxR-specific activity by subtracting the rate of the inhibitor-containing reaction from the total reaction rate.[9][10][20][33][34]

-

5.4. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection

-

This compound formulation for injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[22][25][35][36]

-

Implications for Research and Drug Development

The dual mechanism of action of this compound makes it a particularly interesting compound for cancer research. Its ability to reactivate silenced tumor suppressor genes through epigenetic modulation, coupled with its capacity to induce cancer cell-selective death via oxidative stress, suggests potential for synergistic therapeutic effects.

Areas for Future Research:

-

Selectivity and Off-Target Effects: Further studies are needed to fully characterize the selectivity of this compound for different HMTs and to identify other potential cellular targets.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other epigenetic drugs, could lead to more effective treatment strategies.

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing and delivery methods for potential clinical applications.

-

Therapeutic Window: Determining the therapeutic window of this compound is crucial, given its classification as a mycotoxin and the potential for toxicity to normal cells at higher concentrations.

Conclusion

This compound is a potent mycotoxin with significant potential as a research tool and a lead compound for the development of novel anti-cancer therapies. Its ability to modulate the epigenome and induce oxidative stress provides a multi-pronged attack on cancer cells. The information and protocols provided in this guide are intended to facilitate further research into the fascinating and complex biology of this compound and to aid in the exploration of its therapeutic potential.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biogot.com [biogot.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. This compound: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 29. This compound, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 31. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]

- 33. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 34. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 35. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Anticancer Properties of Chaetocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetocin, a mycotoxin produced by fungi of the Chaetomium genus, has emerged as a compound of significant interest in oncology research due to its potent and selective anticancer activities. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's anticancer properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key assays are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound and outlines a typical experimental workflow for assessing its anticancer potential.

Introduction to this compound

This compound is a thiodiketopiperazine natural product that has demonstrated a broad spectrum of antitumor activities both in vitro and in vivo. Its anticancer effects are attributed to its ability to induce cellular oxidative stress, leading to the selective killing of cancer cells.[1] Mechanistically, this compound has been shown to influence a variety of cellular processes critical for cancer cell survival and proliferation, including apoptosis, cell cycle progression, and angiogenesis. This document serves as a technical resource for researchers aiming to investigate and understand the anticancer potential of this compound.

Quantitative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This compound has been evaluated against a diverse panel of human cancer cell lines, demonstrating significant cytotoxic effects at nanomolar to low micromolar concentrations. The table below summarizes the reported IC50 values for this compound across various cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Histone Methyltransferase | SU(VAR)3-9 | 0.8 | [2] |

| Histone Methyltransferase | G9a | 2.5 | [2] |

| Histone Methyltransferase | DIM5 | 3.0 | [2] |

| Esophageal Squamous Cell Carcinoma | TE-1 | ~0.4 | [3] |

| Esophageal Squamous Cell Carcinoma | KYSE150 | ~0.6 | [3] |

| Neuroblastoma | SH-SY5Y | <50 | [4] |

Core Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays commonly used to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5][6]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[1]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[1] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Preparation and Fixation: Harvest and wash the treated cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[9][10] Incubate on ice for at least 30 minutes.[9][10]

-

RNase Treatment: Pellet the fixed cells and wash with PBS. Resuspend the pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and ensure that PI only binds to DNA.[9]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.[9]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a linear scale for the PI fluorescence signal.[11] Use doublet discrimination to exclude cell aggregates from the analysis.[10]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[12]

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.[13][14]

Protocol:

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]

-

Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[15][16]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12][14]

-